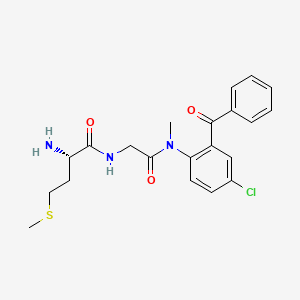![molecular formula C12H20Cl2Si2 B12555390 Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- CAS No. 189343-28-0](/img/structure/B12555390.png)
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- is a chemical compound with the molecular formula C12H20Cl2Si2 . It is a member of the organosilicon compounds, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
The synthesis of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- typically involves the reaction of chlorodimethylsilane with 4-(2-chloroethyl)phenylsilane under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase the yield and efficiency of the reaction.
Analyse Chemischer Reaktionen
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: It can be reduced to form simpler silanes.
Common reagents used in these reactions include strong bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: It can be used in the modification of biomolecules to study their interactions and functions.
Medicine: The compound is explored for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Wirkmechanismus
The mechanism of action of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- involves its ability to form stable covalent bonds with other molecules. This property makes it useful in various applications where stable and durable bonds are required. The molecular targets and pathways involved depend on the specific application and the functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- can be compared with other similar organosilicon compounds such as:
Chlorodimethylsilane: A simpler compound with similar reactivity but fewer functional groups.
Phenylsilane: Another organosilicon compound with a phenyl group, but without the additional chlorodimethylsilyl group.
Dimethylchlorosilane: Similar in structure but lacks the phenyl group.
The uniqueness of Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl- lies in its combination of functional groups, which provides it with unique reactivity and applications .
Eigenschaften
CAS-Nummer |
189343-28-0 |
|---|---|
Molekularformel |
C12H20Cl2Si2 |
Molekulargewicht |
291.36 g/mol |
IUPAC-Name |
chloro-[4-[2-[chloro(dimethyl)silyl]ethyl]phenyl]-dimethylsilane |
InChI |
InChI=1S/C12H20Cl2Si2/c1-15(2,13)10-9-11-5-7-12(8-6-11)16(3,4)14/h5-8H,9-10H2,1-4H3 |
InChI-Schlüssel |
RREBKRGIONJYEK-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CCC1=CC=C(C=C1)[Si](C)(C)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


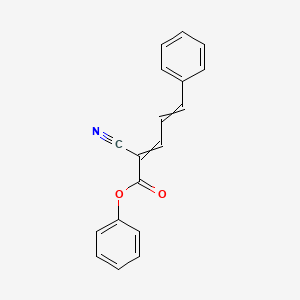
![6-{[tert-Butyl(diphenyl)silyl]oxy}hex-2-enal](/img/structure/B12555309.png)
![Acetic acid, bromo-, 2-[(bromoacetyl)amino]-2-methylpropyl ester](/img/structure/B12555315.png)
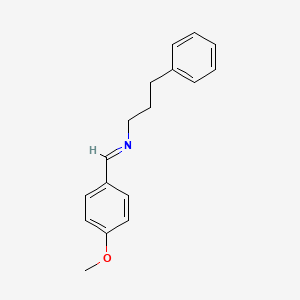
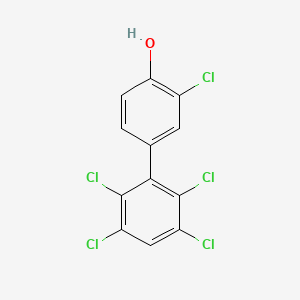


![3-[2-(2-Methylprop-1-en-1-yl)phenyl]propan-1-ol](/img/structure/B12555338.png)
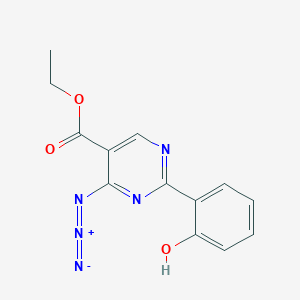
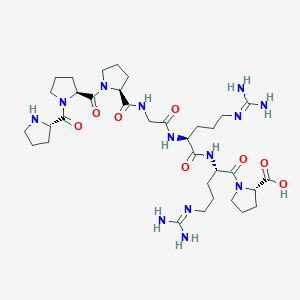
![[4-[1-(4,4'-Dihydroxybenzhydrylidene)propyl]phenoxy]acetic acid](/img/structure/B12555356.png)

![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)
